molecular formula C12H10F3N3 B4391125 N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine

N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B4391125
M. Wt: 253.22 g/mol
InChI Key: XNNZDWKVBBWUBZ-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group and an amine group

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . This suggests that the compound may also target bacterial species, particularly those involved in tuberculosis.

Mode of Action

It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development . This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to the inhibition of the bacteria.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that the compound may have a bactericidal or bacteriostatic effect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 3-pyridinylmethylamine with a trifluoromethyl-substituted pyridine derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon, to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogenating agents (e.g., bromine or chlorine) and alkylating agents (e.g., alkyl halides) are employed.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine or alcohol derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine
  • N-(3-pyridinylmethyl)-2-(trifluoromethyl)-1,6-naphthyridine-3-carboxamide

Uniqueness

N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine ring and the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3/c13-12(14,15)10-3-4-11(18-8-10)17-7-9-2-1-5-16-6-9/h1-6,8H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNZDWKVBBWUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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